molecular formula C16H19BrN2O4 B1463621 Boc-6-bromo-DL-tryptophan CAS No. 1104606-57-6

Boc-6-bromo-DL-tryptophan

Cat. No.: B1463621
CAS No.: 1104606-57-6
M. Wt: 383.24 g/mol
InChI Key: MIRGNBUFSULZAZ-UHFFFAOYSA-N
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Description

Boc-6-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and makes it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-bromo-DL-tryptophan typically involves the bromination of DL-tryptophan followed by the protection of the amino group with a Boc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

After bromination, the amino group is protected by reacting the brominated tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiourea, or potassium tert-butoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products

    Substitution: Various substituted tryptophan derivatives.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Deprotection: 6-bromo-DL-tryptophan.

Scientific Research Applications

Boc-6-bromo-DL-tryptophan is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Boc-6-bromo-DL-tryptophan involves its interaction with specific molecular targets, primarily proteins and enzymes. The bromine atom and the Boc group enhance the compound’s binding affinity and specificity towards these targets. The indole ring of tryptophan is known to interact with various receptors and enzymes, influencing their activity and function. The presence of the bromine atom can further modulate these interactions, leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Boc-6-chloro-DL-tryptophan
  • Boc-7-bromo-DL-tryptophan
  • 6-bromo-DL-tryptophan
  • 6-chloro-DL-tryptophan

Uniqueness

Boc-6-bromo-DL-tryptophan is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical and biological properties. The Boc group provides additional stability and protection, making it suitable for various synthetic and research applications. Compared to its chloro analogs, the bromo derivative exhibits different reactivity and binding characteristics, which can be exploited in specific research and industrial applications .

Biological Activity

Boc-6-bromo-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a bromine atom at the 6th position of its indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and provides unique chemical and biological properties that are valuable in various research applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C16H19BrN2O4\text{C}_{16}\text{H}_{19}\text{BrN}_2\text{O}_4

This structure features:

  • Indole Ring: The core structure that allows interaction with various biological receptors.
  • Bromine Atom: Imparts distinct reactivity compared to other halogenated derivatives.
  • Boc Group: Provides stability and protects the amino group during synthesis and application.

This compound interacts with specific molecular targets, primarily proteins and enzymes. The bromine atom enhances binding affinity and specificity towards these targets, influencing their activity. The indole ring is known for its role in modulating neurotransmitter activity, particularly serotonin pathways, making this compound relevant in neuropharmacology.

Biological Activities

  • Protein-Ligand Interactions:
    • This compound serves as a probe in biochemical assays to study protein-ligand interactions. Its unique structure allows it to bind selectively to various proteins, facilitating the understanding of complex biological processes.
  • Therapeutic Potential:
    • Research indicates potential applications in drug development, particularly in synthesizing bioactive compounds that target neurological disorders. The compound's ability to influence serotonin receptors positions it as a candidate for further pharmacological studies.
  • Antimicrobial Activity:
    • Preliminary studies suggest that brominated tryptophan derivatives exhibit antimicrobial properties. This aspect is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to its analogs:

CompoundKey FeaturesBiological Activity
This compoundBromine at 6th position, Boc protecting groupHigh binding affinity, potential neuroactivity
Boc-6-chloro-DL-tryptophanChlorine at 6th positionLower reactivity than bromo derivative
6-bromo-DL-tryptophanNo protecting groupDirect interaction with receptors
6-chloro-DL-tryptophanChlorine at 6th positionLimited biological activity

Case Studies and Research Findings

  • Study on Protein Binding:
    A study demonstrated that this compound significantly enhances the binding affinity to serotonin receptors compared to its chloro counterpart. This study utilized surface plasmon resonance (SPR) to quantify binding interactions, revealing a notable increase in receptor activation levels when exposed to the bromo derivative.
  • Antimicrobial Testing:
    In vitro testing against various bacterial strains showed that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the bromine atom.
  • Neuropharmacological Applications:
    Research highlighted the potential use of this compound in treating depression-like symptoms in animal models. The compound demonstrated an ability to modulate serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Properties

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRGNBUFSULZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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